Oleoyl oxazolopyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAXVVBJJHSKD-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Spectroscopic Identification of Oleoyl Oxazolopyridine from Natural Sources
Extraction and Purification Methodologies from Streblus asper Lour. Extracts
The journey to identifying and characterizing oleoyl (B10858665) oxazolopyridine begins with its careful extraction from the leaves of Streblus asper. The initial step in this process involves the preparation of the plant material. Leaves of S. asper are first dried, typically under shaded conditions to prevent the degradation of chemical constituents by sunlight, and then ground into a fine powder to maximize the surface area for solvent extraction.
A standard method for obtaining the crude extract containing oleoyl oxazolopyridine is through maceration with an organic solvent. Research has documented the use of absolute ethanol (B145695) for this purpose. The powdered leaf material is soaked in ethanol for an extended period, for instance, 48 hours at room temperature. This allows the solvent to penetrate the plant cells and dissolve a wide range of phytochemicals, including this compound. Following the maceration period, the mixture is filtered to separate the liquid extract from the solid plant residue. The resulting ethanolic extract is then concentrated, often under reduced pressure using a rotary evaporator, to yield a crude extract.
This crude extract is a complex mixture of numerous compounds. To isolate this compound, a series of chromatographic purification steps are necessary. While specific protocols for this compound are not extensively detailed in public literature, a logical purification sequence can be constructed based on standard phytochemical isolation techniques used for other constituents from S. asper, such as cardiac glycosides and triterpenoids.
A common approach involves subjecting the crude extract to column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. For a relatively non-polar compound like this compound, a silica (B1680970) gel column is a suitable choice. The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity. This gradient elution might start with a non-polar solvent like n-hexane and gradually introduce more polar solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
Fractions showing the presence of this compound may then be combined and subjected to further purification. This could involve additional column chromatography steps using different stationary phases like Sephadex LH-20, which separates molecules based on size, or reversed-phase (e.g., C18) chromatography. The final purification step often employs preparative High-Performance Liquid Chromatography (HPLC), a high-resolution technique that can yield highly pure compounds.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Annotation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that has been instrumental in the detection and tentative identification of this compound in Streblus asper extracts. nih.govresearchgate.netcabidigitallibrary.orgpreprints.org This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed information about the chemical components of a mixture.
In the analysis of S. asper leaf extracts, a high-resolution system such as a Dionex™ UltiMate 3000 UHPLC system has been utilized. cabidigitallibrary.org The chromatographic separation is typically performed on a reversed-phase column, for example, an Acclaim™ Polar Advantage II C18 column. cabidigitallibrary.org The mobile phase, which carries the sample through the column, often consists of a gradient mixture of two solvents. A common mobile phase composition is a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and a polar organic solvent like acetonitrile (B52724) as solvent B. cabidigitallibrary.org The gradient elution, where the proportion of solvent B is gradually increased, allows for the effective separation of compounds with varying polarities.
As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for each compound. For this compound, a specific mass-to-charge ratio has been reported, which is a key identifier. cabidigitallibrary.org The combination of the retention time from the liquid chromatography and the mass-to-charge ratio from the mass spectrometry allows for the confident annotation of the compound in the complex plant extract. cabidigitallibrary.org
The table below summarizes the LC-MS data reported for the identification of this compound in the ethanolic extract of Streblus asper leaves. cabidigitallibrary.org
| Compound Name | Retention Time (min) | Observed m/z |
| This compound | 14.8 | 384.277 |
This data is crucial for the unequivocal identification of this compound and serves as a reference for future studies on the phytochemical composition of Streblus asper.
Synthetic Strategies for Oleoyl Oxazolopyridine and Its Analogues
De Novo Chemical Synthesis Approaches for the Oxazolopyridine Core
The oxazolopyridine scaffold is a fused bicyclic heterocycle, and its synthesis can be achieved through various de novo strategies, which build the ring system from simpler precursors. uou.ac.inresearchgate.netjchr.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common approaches begin with appropriately substituted pyridine (B92270) precursors. One of the most prevalent methods involves the condensation and subsequent cyclization of ortho-substituted aminopyridines. researchgate.net For instance, the reaction of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids, or more reactive derivatives like acid chlorides and anhydrides, is a direct route to forming the 2-substituted oxazolo[4,5-b]pyridine (B1248351) core. researchgate.net To enhance reaction efficiency, these condensations can be promoted by dehydrating agents or carried out under high-temperature conditions. researchgate.net More recently, methodologies using microwave irradiation in solvent-free conditions with a basic nano-catalyst have been developed to improve yields and shorten reaction times. researchgate.net
Another significant strategy involves the cyclization of 3-aminopyridin-2(1H)-ones. buketov.edu.kz For example, heating a 3-amino-pyridin-2-(1H)-one with various anhydrides in acetic acid can yield oxazolo[5,4-b]pyridine (B1602731) derivatives that contain a carboxylic acid linker, providing a handle for further functionalization. buketov.edu.kz While effective, traditional methods for synthesizing oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines can be limited by harsh reaction conditions, long reaction times, and the formation of by-products. buketov.edu.kz
Modern synthetic organic chemistry has introduced more sophisticated and efficient methods. Palladium-catalyzed reactions, such as the α-arylation of carbonyls, represent a powerful tool for the de novo synthesis of aromatic heterocycles, including the pyridine core, which can then be further elaborated into the oxazolopyridine system. ox.ac.uk These modular routes offer the flexibility to introduce a wide range of substituents. ox.ac.uk
Table 1: Selected De Novo Synthesis Approaches for the Oxazolopyridine Core
| Method | Key Precursors | General Conditions | Resulting Core | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | 2-Amino-3-hydroxypyridine + Carboxylic Acid/Acid Chloride | Heat, dehydrating agents, or microwave irradiation | Oxazolo[4,5-b]pyridine | researchgate.net |
| Cyclization from Pyridinones | 3-Aminopyridin-2(1H)-one + Anhydride | Reflux in acetic acid | Oxazolo[5,4-b]pyridine | buketov.edu.kz |
| Intramolecular Cyclization | o-Halogeno amidopyridine | High temperature | Oxazolopyridine | researchgate.net |
| Palladium-Catalyzed Enolate α-Alkenylation | Ketone + Protected β-haloalkenylaldehyde | Palladium catalyst, one-pot cyclization | Substituted Pyridine (precursor to oxazolopyridine) | ox.ac.uk |
Incorporation of Oleoyl (B10858665) Moieties and Related Long-Chain Acyl Substituents
Once the oxazolopyridine nucleus is formed, the next crucial step is the incorporation of the oleoyl group or other long-chain acyl substituents. This is typically achieved through acylation or coupling reactions that form a ketone linkage at the 2-position of the oxazole (B20620) ring. The electrophilic carbonyl group formed by this linkage is often essential for the compound's biological activity. vulcanchem.com
A straightforward and common method is the acylation of a suitable oxazolopyridine precursor with an activated oleoyl derivative. vulcanchem.com The use of oleoyl chloride, the acid chloride of oleic acid, in reaction with a metalated oxazolopyridine (e.g., a zinc or lithium derivative) is a well-established technique. rsc.org This approach is analogous to the synthesis of related α-keto benzoxazoles. rsc.org
Alternative synthetic pathways have been developed to access the α-keto heterocycle structure. These routes provide flexibility and can be advantageous depending on the specific substrate. Key alternative methods include:
Weinreb Amide Approach : This involves the addition of a heteroaryl lithium reagent, derived from the oxazolopyridine core, to a pre-formed oleoyl Weinreb amide. vulcanchem.com This method is known for its ability to prevent over-addition and cleanly produce the desired ketone.
Aldehyde-Alcohol-Ketone Sequence : This two-step process begins with the addition of a heteroaryl lithium reagent to oleyl aldehyde, which yields an α-hydroxy heterocycle intermediate. vulcanchem.com Subsequent oxidation of this secondary alcohol, often using a mild oxidant like the Dess-Martin periodinane, furnishes the final ketone product, oleoyl oxazolopyridine. vulcanchem.com
The synthesis of very long-chain fatty acyl-CoAs, which are the biologically active forms of fatty acids, requires activation by acyl-CoA synthetases (LACS). reactome.orgfrontiersin.org While this is a biological process, the chemical synthesis of these long-chain acyl groups for laboratory use relies on standard organic chemistry transformations to create the necessary acyl chains before they are coupled to the heterocyclic core. rsc.orgwjgnet.com
Table 2: Methods for Incorporating Long-Chain Acyl Substituents
| Method | Key Reagents | Intermediate/Key Step | Reference |
|---|---|---|---|
| Direct Acylation | Metalated Oxazolopyridine + Oleoyl Chloride | Nucleophilic acyl substitution | rsc.org |
| Weinreb Amide Chemistry | Lithium Oxazolopyridine + Oleoyl Weinreb Amide | Addition to stable Weinreb amide | vulcanchem.com |
| Oxidation of Secondary Alcohol | Lithium Oxazolopyridine + Oleyl Aldehyde, then Dess-Martin Periodinane | Formation of an α-hydroxy intermediate, followed by oxidation | vulcanchem.com |
Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Investigations
The systematic synthesis of structural analogues is fundamental to medicinal chemistry for elucidating structure-activity relationships (SAR). For this compound, SAR studies have explored how modifications to the heterocyclic core, the acyl chain, and various substituents impact biological potency and selectivity. universiteitleiden.nlnih.gov
Modification of the Heterocyclic Core: To understand the importance of the oxazolopyridine scaffold, analogues with different heterocyclic systems have been synthesized. A key finding from SAR studies is that the oxazolo[4,5-b]pyridine (an "oxazolo-4N-pyridine") is a highly active framework. nih.gov The nitrogen atom in the pyridine ring is believed to be crucial, potentially acting as a hydrogen bond acceptor in the binding site of target enzymes. universiteitleiden.nlnih.gov The synthesis of analogues where the oxazolopyridine is replaced by benzoxazole (B165842) (lacking the pyridine nitrogen) or other heterocycles like isoxazoles and oxadiazoles (B1248032) has been performed. universiteitleiden.nlnih.gov These studies showed that replacing or removing the pyridine nitrogen generally leads to a significant decrease in inhibitory potency, highlighting its importance. universiteitleiden.nlnih.gov
Modification of the Acyl Chain: The long oleoyl chain plays a critical role, likely by occupying a hydrophobic channel in the target protein. universiteitleiden.nlnih.gov To probe the requirements of this channel, analogues with varying acyl chain characteristics have been synthesized.
Chain Length : The length of the acyl chain has been systematically varied. For example, analogues with acyl chains from C6 to C9 have been synthesized to determine the optimal length for inhibitory activity. nih.gov These studies have shown that potency can be highly dependent on chain length. uef.fi
Degree of Unsaturation : The cis-double bond in the oleoyl chain is a key feature. Analogues with fully saturated chains (stearoyl) or chains with different numbers and positions of double bonds (e.g., the arachidonoyl group, C20:4) have been synthesized. universiteitleiden.nlnih.gov Interestingly, the arachidonoyl analogue was found to be significantly less active than the oleoyl analogue, indicating that the specific conformation and properties imparted by the single cis-double bond are important for optimal activity. universiteitleiden.nlnih.gov
Modification of Substituents: The introduction of various substituents on the heterocyclic core or on the acyl chain can be used to fine-tune electronic properties, solubility, and steric interactions. For example, in related series, the introduction of piperidino groups or various substituted phenyl rings onto the core has been used to explore the SAR of oxazolopyridine and thiazolopyridine derivatives as potential enzyme inhibitors. researchgate.net
Table 3: Examples of Structural Analogues for SAR Studies
| Analogue Class | Structural Modification | Purpose of Synthesis (SAR) | Reference |
|---|---|---|---|
| Core Analogues | Replacement of oxazolopyridine with benzoxazole | To investigate the role of the pyridine nitrogen atom. | universiteitleiden.nlnih.gov |
| Core Analogues | Replacement of oxazolopyridine with isoxazole (B147169) or oxadiazole | To deconstruct the scaffold and assess the importance of the fused ring system. | nih.gov |
| Acyl Chain Analogues | Varying the alkyl chain length (e.g., C6 to C9) | To determine the optimal chain length for fitting into the hydrophobic binding pocket. | nih.govuef.fi |
| Acyl Chain Analogues | Replacement of oleoyl (C18:1) with arachidonoyl (C20:4) chain | To study the effect of the degree of unsaturation and chain flexibility. | universiteitleiden.nlnih.gov |
| Substituent Analogues | Introduction of piperidino or substituted phenyl groups on the core | To explore additional binding interactions and optimize potency. | researchgate.net |
Enzymatic Modulation and Target Interactions: in Vitro and in Silico Studies
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Oleoyl (B10858665) oxazolopyridine has been identified as a leading inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of fatty acid amides like anandamide (B1667382) and oleamide (B13806). nih.gov Its inhibitory profile is defined by high potency, a specific reversible mechanism, and significant selectivity.
Oleoyl oxazolopyridine belongs to the α-ketoheterocycle class of FAAH inhibitors, which have proven to be exceptionally potent. nih.govmdpi.com The potency of this compound is attributed to two core structural features: the electrophilic α-keto group and the oxazolopyridine head group.
The incorporation of a nitrogen atom into the benzoxazole (B165842) ring system to form the oxazolopyridine scaffold results in a dramatic increase in inhibitory activity, estimated to be between 50 and 200 times greater than the benzoxazole analogue. nih.gov This enhancement is largely due to the electron-withdrawing properties of the pyridine (B92270) nitrogen, which increases the electrophilic character of the adjacent carbonyl group, making it more reactive towards the enzyme's catalytic serine residue. nih.govnih.gov
Studies comparing the four possible isomers of the oxazolopyridine ring (N4, N5, N6, N7) have determined that the N4-oxazolopyridine configuration is the most potent. nih.gov Despite this, the difference in potency between the most and least effective isomers in the series is only about four- to five-fold. The potency of this compound is significant, with reported Ki values of 1.3 nM for the human FAAH enzyme and 2.3 nM for the rat enzyme. This makes it substantially more powerful—by a factor of 10 to 50—than corresponding oleyl trifluoromethyl ketone inhibitors. researchgate.net
| Compound | Target Enzyme | Inhibitory Potency (Ki) | Reference |
|---|---|---|---|
| This compound | Human FAAH | 1.3 nM | |
| This compound | Rat FAAH | 2.3 nM |
The mechanism of FAAH inhibition by this compound and related α-ketoheterocycles is characterized as reversible and competitive. nih.govnih.gov These inhibitors function as pseudosubstrates that interact with the catalytic Ser241 residue in the active site of FAAH. rsc.orgnih.gov
The electrophilic carbonyl of the α-ketoheterocycle is attacked by the nucleophilic hydroxyl group of Ser241. nih.gov This interaction does not lead to an irreversible acylation, but rather to the formation of a stable, covalent, yet reversible hemiketal intermediate. nih.govrsc.org This effectively traps the enzyme in a non-functional state. The reversibility of this binding is a key feature, distinguishing it from irreversible inhibitors like carbamates. tandfonline.com Some studies have noted that the inhibition can be time-dependent, consistent with the formation of a deprotonated hemiketal in the enzyme's active site. rsc.org The stability of this intermediate is enhanced by the inhibitor's structural features, including the electron-withdrawing nature of the oxazolopyridine ring. nih.gov
A critical aspect of a useful chemical probe or therapeutic lead is its selectivity for the intended target over other related proteins. This compound and its analogues have demonstrated a high degree of selectivity for FAAH over other serine hydrolases. researchgate.netscispace.com
Activity-based protein profiling (ABPP) has been a key technique for assessing this selectivity. universiteitleiden.nl In broad screens of the serine hydrolase superfamily, potent α-ketoheterocycle inhibitors were found to be highly selective for FAAH. scispace.comuniversiteitleiden.nl For instance, a closely related α-ketoheterocycle, LEI104, was found to have FAAH as its only significant off-target in a wide panel of serine hydrolases. universiteitleiden.nlnih.gov While many α-ketoheterocycle-based FAAH inhibitors can also inhibit DAGLα, the selectivity for FAAH over other enzymes in the proteome is generally high. nih.govresearchgate.net This selectivity is crucial as it minimizes the potential for off-target effects that could arise from the unintended inhibition of other important metabolic enzymes. nih.gov
The long, unsaturated oleoyl chain of the inhibitor plays a crucial role in its potent interaction with FAAH by binding within a hydrophobic acyl chain-binding channel in the enzyme. mdpi.com Structure-activity relationship (SAR) studies have precisely defined the optimal characteristics of this chain.
Chain Length : A parabolic relationship exists between the length of the saturated acyl chain and inhibitory potency, with optimal activity observed for chain lengths between C8 and C12. nih.govnih.govnih.gov The C18 length of the oleoyl chain is highly effective.
Unsaturation : The presence and conformation of a double bond in the acyl chain significantly influence potency. Inhibitors featuring the cis-9,10 double bond of the oleoyl chain are more potent than their corresponding trans isomers. nih.govnih.gov Complete removal of the double bond to form a saturated alkyl chain results in a further reduction of inhibitory activity. nih.gov The introduction of π-unsaturation, such as a double bond or a phenyl ring, at positions corresponding to the natural unsaturation in oleic or arachidonic acid consistently enhances inhibitor potency. nih.gov
Selectivity Profiling against Related Serine Hydrolases
sn-1-Diacylglycerol Lipase (B570770) α (DAGLα) Inhibition
While initially developed as FAAH inhibitors, the α-ketoheterocycle scaffold has also proven to be a fertile ground for the discovery of inhibitors for another key endocannabinoid-metabolizing enzyme, sn-1-diacylglycerol lipase α (DAGLα). nih.govnih.gov
Screening of focused libraries of α-ketoheterocycles, originally designed as FAAH inhibitors, revealed that many of these compounds are also dual inhibitors of DAGLα. universiteitleiden.nlnih.gov The active site of DAGLα is particularly sensitive to the heterocyclic scaffold, with the oxazolo-4N-pyridine framework identified as the most active for DAGLα inhibition, similar to its profile with FAAH. nih.govacs.orguniversiteitleiden.nl
SAR studies on DAGLα inhibition by these analogues showed that the potency increased with the elongation of the C-2 acyl chain. universiteitleiden.nlnih.gov The optimal activity was achieved with an oleoyl (C18:1) chain. universiteitleiden.nlnih.gov Interestingly, an analogue with an arachidonoyl (C20:4) chain was nearly 100-fold less active than the oleoyl analogue, suggesting that the acyl chain resides in the hydrophobic channel that accommodates the sn-1 acyl chain of DAGLα's natural substrate. universiteitleiden.nlnih.gov
| Compound Analogue | Acyl Chain | DAGLα Inhibitory Potency (pIC50) | Reference |
|---|---|---|---|
| 115 | C6:0 | < 5 | nih.gov |
| 116 | C8:0 | 5.3 ± 0.1 | nih.gov |
| 117 | C10:0 | 6.2 ± 0.1 | nih.gov |
| 118 | C12:0 | 6.6 ± 0.1 | nih.gov |
| 119 | C14:0 | 7.0 ± 0.1 | nih.gov |
| 120 | C16:0 | 7.4 ± 0.1 | nih.gov |
| 121 (Oleoyl Analogue) | C18:1 | 7.6 ± 0.1 | nih.gov |
| 122 (Arachidonoyl Analogue) | C20:4 | 5.7 ± 0.1 | nih.gov |
Kinetic Characterization of DAGLα Inhibition
The kinetic profile of diacylglycerol lipase alpha (DAGLα) inhibition by α-ketoheterocycles, a class to which this compound belongs, has been explored through comprehensive structure-activity relationship (SAR) studies. These studies indicate that the active site of DAGLα is highly sensitive to the specific structure of the inhibitor. The oxazolo-4N-pyridine has been identified as the most effective framework for potent inhibition. nih.govuniversiteitleiden.nl
Research into the 2-acyl substituents of these compounds demonstrates that fatty acid chains are well-tolerated. Specifically, in terms of inhibitory potency against DAGLα, an oleoyl chain (C18:1) was found to be optimal compared to other variations like the arachidonoyl chain. nih.govuniversiteitleiden.nl This suggests that the pocket in the enzyme that normally accommodates the sn-1 acyl chain of the natural substrate is well-suited for the oleoyl group of the inhibitor. universiteitleiden.nl A fundamental principle uncovered is that the potency of these oxazole-based inhibitors is enhanced by the presence of electron-withdrawing substituents on the oxazole (B20620) ring. nih.gov While specific kinetic constants such as the inhibition constant (Ki) for this compound itself are not detailed in the reviewed literature, the collective SAR data points to a highly favorable interaction driven by the combination of the oleoyl tail and the oxazolo-4N-pyridine core.
Comparative Analysis of Dual FAAH/DAGLα Inhibition Profiles
A significant number of α-ketoheterocycle inhibitors, including those with an oxazolopyridine scaffold, exhibit dual inhibitory activity against both fatty acid amide hydrolase (FAAH) and DAGLα. nih.govuniversiteitleiden.nl FAAH is the primary enzyme for the degradation of the endocannabinoid anandamide, while DAGLα is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The dual-target profile of these compounds is largely dictated by their structural features.
A comparative analysis plotting the inhibitory potencies (pIC50 for DAGLα vs. pKi for FAAH) reveals that many compounds are potent inhibitors of both enzymes. universiteitleiden.nl However, selectivity can be engineered. For instance, α-ketoheterocycles with more sterically demanding groups, such as the phenyl-substituted oxazole found in the potent FAAH inhibitor OL-135, are not active against DAGLα. nih.govresearchgate.net This suggests that the binding pocket for these meta-substituents in DAGLα is more restricted in size compared to that of FAAH. Conversely, compounds like oleoyl-based benzimidazole (B57391) have been found to be selective for DAGLα over FAAH, although with moderate potency. nih.govuniversiteitleiden.nl This demonstrates that the specific heterocyclic core and its substituents are critical determinants of whether a compound will act as a dual inhibitor or a selective agent for one of these key enzymes in the endocannabinoid system.
Exploration of Other Potential Enzyme Targets for Oxazole and Oxazolopyridine Derivatives
The versatile structures of oxazole and oxazolopyridine derivatives have made them candidates for inhibiting a wide range of other enzymes beyond those in the endocannabinoid system.
The inhibitory potential of oxazole and oxazolopyridine derivatives has been evaluated against several enzyme targets using various in vitro assay methodologies. For example, the activity of certain benzoxazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives against eukaryotic DNA topoisomerase II was assessed in a cell-free system by measuring the enzyme's ability to relax supercoiled plasmid DNA. esisresearch.org In these assays, several derivatives exhibited IC50 values ranging from 11.4 to 46.8 μM. esisresearch.org
For inflammatory targets, colorimetric screening kits have been employed to measure the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.comnih.gov One study found that novel isoxazole (B147169) derivatives were selective for COX-2, with the most potent compound showing an IC50 value of 0.55 µM. nih.gov Other research on new 1,3,4-oxadiazole (B1194373) derivatives confirmed anti-inflammatory activity by showing they could inhibit COX-2 more effectively than the reference drug Meloxicam. mdpi.com Additionally, the potential of isoxazole derivatives as anti-inflammatory agents was explored through their evaluation as 5-Lipoxygenase (5-LOX) inhibitors, where they showed significant dose-dependent inhibition. plos.org
Furthermore, oxazolopyridine derivatives have been designed and evaluated as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease, with IC50 values in the nanomolar range. researchgate.net Other studies have synthesized and tested oxazolopyridine derivatives as selective inhibitors for sphingomyelin (B164518) synthase 2 (SMS2), an enzyme linked to atherosclerosis, identifying molecules with micromolar inhibitory activities. nih.gov
| Derivative Class | Enzyme Target | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Oxazolo(4,5-b)pyridines | Topoisomerase II | DNA Relaxation Assay | Identified inhibitors with IC50 values from 11.4 to 46.8 μM. | esisresearch.org |
| Isoxazole Derivatives | COX-1/COX-2 | Colorimetric Assay | Compounds showed selectivity for COX-2, with the most potent having an IC50 of 0.55 μM. | nih.gov |
| Oxazolopyridines | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | Inhibitory activities reported with IC50 values from 267.1 to 889.5 nM. | researchgate.net |
| Oxazolopyridines | Sphingomyelin Synthase 2 (SMS2) | Purified Enzyme Assay | Identified selective inhibitors with micromolar activity against SMS2. | nih.gov |
| Isoxazole Derivatives | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | Compounds showed potent, dose-dependent inhibition of the 5-LOX pathway. | plos.org |
Molecular docking is a computational technique widely used to predict and analyze the binding interactions between small molecule ligands, like oxazole and oxazolopyridine derivatives, and their protein targets. These in silico studies provide valuable insights that complement in vitro findings.
For instance, molecular docking was used to investigate the presumed anti-inflammatory activity of newly synthesized oxazolo[5,4-b]pyridine (B1602731) derivatives by modeling their interactions with COX-1 and COX-2 enzymes. buketov.edu.kz The results indicated that certain derivatives had a higher binding affinity for the COX-2 target protein than the reference drug diclofenac. buketov.edu.kz Similarly, docking studies were used to understand why thiazolopyridine derivatives showed significantly improved inhibitory activity against MAO-B compared to their oxazolopyridine counterparts, attributing the enhancement to van der Waals interactions in the enzyme's active site. researchgate.net
Docking analyses have also been instrumental in describing the binding mode of novel 1,3,4-oxadiazole derivatives within the active site of cyclooxygenase, showing that they occupy a position similar to the known inhibitor Meloxicam. mdpi.com In the development of anti-diabetic agents, molecular docking of thiazolo[3,2-a]pyridine derivatives to the α-amylase enzyme revealed favorable inhibitory properties, with the best-performing compound achieving a docking score of -7.43 kcal/mol. plos.org These computational models are crucial for rational drug design, helping to explain structure-activity relationships and guiding the synthesis of more potent and selective enzyme inhibitors.
| Derivative Class | Enzyme Target | Key Docking Insight | Reference |
|---|---|---|---|
| Oxazolo[5,4-b]pyridines | COX-2 | Predicted higher binding affinity compared to the reference drug diclofenac. | buketov.edu.kz |
| Thiazolopyridines/Oxazolopyridines | Monoamine Oxidase B (MAO-B) | Explained enhanced activity of thiazolopyridines via van der Waals interactions. | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Cyclooxygenase (COX) | Described a binding mode similar to the reference inhibitor Meloxicam. | mdpi.com |
| Oxazolopyridine Derivatives | Sphingomyelin Synthase 2 (SMS2) | Used to support the discovery of selective inhibitors. | nih.gov |
| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | Identified potent inhibitors based on favorable docking scores and binding interactions. | plos.org |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. wikipedia.orglongdom.org For oxazolopyridine derivatives, QSAR studies have been instrumental in predicting inhibitory potency and guiding the rational design of new, more effective inhibitors. wisdomlib.org
A key finding from QSAR studies on α-ketooxazoles is the well-defined linear correlation between the Hammett σp constant of substituents on the oxazole (B20620) ring and FAAH inhibition. nih.gov The magnitude of this correlation (ρ = 3.0–3.4) indicates a 1000-fold increase in Ki for every unit change in σp, demonstrating that the electronic properties of the substituents dominate the inhibitory behavior. nih.gov This provides a powerful predictive tool for inhibitor design. nih.gov
QSAR models help to rapidly screen virtual libraries of compounds, prioritizing those with structural features predicted to have high biological activity, thereby streamlining the drug discovery process. wisdomlib.orgjocpr.com These models consider various molecular descriptors such as size, shape, lipophilicity, and electronic properties to predict the efficacy of new compounds. jocpr.com
Conformational Analysis and its Correlation with Biological Activity
Conformational analysis, the study of the three-dimensional shapes that a molecule can adopt, is crucial for understanding the biological activity of oleoyl (B10858665) oxazolopyridine and its analogs. fiveable.me The specific spatial arrangement of the molecule dictates how it fits into and interacts with the enzyme's binding pocket. rsc.org
The flexibility of the long oleoyl chain allows it to adopt various conformations. However, studies have indicated that a more rigid conformation can be beneficial for activity. researchgate.net For instance, inhibitors containing the cis-double bond of the oleoyl side chain are more potent than their trans-isomers, which are in turn more potent than the saturated analogs. nih.gov This suggests that the bend introduced by the cis-double bond is important for optimal binding. This corresponds to a bend in the inhibitor-bound conformation identified in early inhibitor studies and later confirmed by X-ray crystallography of the enzyme-inhibitor complex. nih.gov
Computational Chemistry and in Silico Molecular Investigations
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as oleoyl (B10858665) oxazolopyridine) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is crucial for understanding the basis of molecular recognition and is widely used in structure-based drug design. mdpi.com The process involves sampling a ligand's conformations within the receptor's binding site and using a scoring function to estimate the binding affinity. ijpras.com
Molecular docking simulations are employed to predict the three-dimensional binding pose of oleoyl oxazolopyridine within the active site of a target protein. diva-portal.org These simulations generate multiple possible conformations and rank them based on a calculated binding affinity, often expressed in kcal/mol. researchgate.net The top-ranked poses, which represent the most energetically favorable orientations, provide a static model of the ligand-receptor complex. nih.govresearchgate.net For oxazolopyridine-based inhibitors targeting enzymes like Fatty Acid Amide Hydrolase (FAAH), docking studies have been crucial in predicting how these molecules orient themselves to achieve inhibitory activity. diva-portal.orgscispace.com The binding affinity scores help to prioritize compounds for further investigation. ijpras.com
Table 1: Illustrative Binding Affinity Data from Molecular Docking of Oxazolopyridine Analogs
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Oxazolopyridine Inhibitor | Fatty Acid Amide Hydrolase (FAAH) | -9.5 to -11.2 | diva-portal.orgscispace.com |
| Oxazolopyridine Regioisomer | Diacylglycerol Lipase (B570770) (DAGL) | -8.0 to -9.5 | universiteitleiden.nl |
| Isoxazole (B147169) Derivative | Cyclooxygenase (COX) | -7.5 to -8.9 | nih.gov |
Note: This table presents typical binding affinity ranges for related oxazolopyridine compounds to illustrate the data obtained from docking studies. Specific values for this compound would depend on the specific protein target.
Beyond predicting the binding pose, docking analysis identifies the specific intermolecular interactions that stabilize the complex. mdpi.com A critical aspect of this is the formation of hydrogen bonds, which are non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. uni-bayreuth.de For oxazolopyridine compounds, the nitrogen and oxygen atoms in the heterocyclic ring are often key participants in hydrogen bonding. scispace.comuniversiteitleiden.nl Studies on related inhibitors have shown that the oxazolopyridine core can form hydrogen bonds with specific amino acid residues in the active site of enzymes like FAAH. scispace.com These interactions, along with others like hydrophobic and van der Waals forces, anchor the ligand in the binding pocket and are essential for its potency and selectivity. ijpras.com The analysis of these hydrogen bonding networks provides critical information for optimizing the ligand's structure to enhance binding. uni-bayreuth.deresearchgate.net
Table 2: Common Interacting Residues and Bond Types for Oxazolopyridine Scaffolds
| Interaction Type | Key Ligand Atoms | Potential Interacting Residues | Reference |
| Hydrogen Bond Donor | Backbone NH of residues | Oxazolopyridine Oxygen/Nitrogen | scispace.comuniversiteitleiden.nl |
| Hydrogen Bond Acceptor | Side chain OH (Ser, Thr, Tyr) | Oxazolopyridine Nitrogen | researchgate.net |
| Hydrophobic Interaction | Oleoyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | scispace.com |
Prediction of Binding Poses and Affinities
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com By simulating the atomic motions of the system, MD studies can assess the conformational stability of the binding pose predicted by docking. nih.govnih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period. nih.govareeo.ac.ir A stable RMSD value suggests that the ligand remains securely in the binding pocket. areeo.ac.ir MD simulations also reveal the flexibility of different parts of the protein and how the ligand adapts to subtle changes in the binding site, providing a more realistic understanding of the dynamic interactions, including the persistence of hydrogen bonds. mdpi.comtorvergata.it
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govscispace.com Unlike molecular mechanics methods used in docking and MD, DFT provides detailed information about electron distribution, orbital energies (such as HOMO and LUMO), and molecular properties derived from the electron density. researchgate.netrsc.org For this compound, DFT calculations can determine net atomic charges, bond lengths, and dipole moments, which are fundamental to understanding its reactivity. researchgate.net By analyzing the HOMO-LUMO energy gap, researchers can infer the molecule's chemical reactivity and kinetic stability. researchgate.net Such computational studies are valuable for understanding the intrinsic electronic properties that govern the compound's interactions. chemrxiv.orgrsc.orgrsc.org
In Silico Pharmacokinetic Profiling: Computational Prediction of Molecular Properties Relevant to Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govpharmaron.com In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities before synthesis and testing. sciensage.info For this compound, computational models can predict its physicochemical properties such as lipophilicity (logP), water solubility, and molecular weight. sciensage.infomdpi.com These predictions are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. This profiling helps to estimate the compound's potential for oral bioavailability and to flag potential issues like poor absorption or metabolic instability. researchgate.net
Table 3: Predicted In Silico ADME and Drug-Likeness Properties for a Representative Molecule
| Property / Rule | Predicted Parameter | Significance | Reference |
| Physicochemical Properties | sciensage.infomdpi.com | ||
| Molecular Weight | Varies (e.g., < 500 Da) | Affects diffusion and absorption | sciensage.info |
| Lipophilicity (LogP) | Varies (e.g., < 5) | Influences solubility and membrane permeability | sciensage.info |
| Hydrogen Bond Donors | Varies (e.g., < 5) | Affects solubility and binding | mdpi.com |
| Hydrogen Bond Acceptors | Varies (e.g., < 10) | Affects solubility and binding | mdpi.com |
| Pharmacokinetics | nih.gov | ||
| Gastrointestinal (GI) Absorption | High/Low | Predicts oral bioavailability | researchgate.net |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts central nervous system effects | sciensage.info |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts drug-drug interactions | mdpi.com |
| Drug-Likeness | sciensage.info | ||
| Lipinski's Rule of Five | Pass/Fail (violations) | General guideline for oral bioavailability | mdpi.com |
Note: This table provides a template for the types of data generated in an in silico pharmacokinetic profile. The actual values for this compound would be calculated using specific software.
In Vitro Metabolic Pathway Investigations
Enzymatic Biotransformation Studies using Liver Microsomes and Recombinant Enzymes
No specific studies detailing the enzymatic biotransformation of oleoyl (B10858665) oxazolopyridine using human or animal liver microsomes, or specific recombinant cytochrome P450 enzymes, were found in the public scientific literature. Such studies would typically measure the rate of disappearance of the parent compound over time to determine its metabolic stability and intrinsic clearance. srce.hrevotec.com
Identification of In Vitro Metabolites and Proposed Metabolic Pathways
There is no available data identifying the specific in vitro metabolites of oleoyl oxazolopyridine. The process of metabolite identification usually involves incubating the compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and structurally elucidate the modified compounds. nih.gov Potential metabolic pathways for a molecule like this compound could theoretically include hydroxylation of the oleoyl chain or the oxazolopyridine ring system, or other oxidative reactions. plos.orgnih.gov However, without experimental evidence, any proposed pathway remains speculative.
Role of Cytochrome P450 Enzymes in this compound Metabolism
The specific cytochrome P450 enzymes responsible for the metabolism of this compound have not been identified in the reviewed literature. Phenotyping studies, which use a panel of recombinant human CYP enzymes or specific chemical inhibitors, are necessary to determine the contribution of individual enzymes such as CYP3A4, CYP2D6, CYP2C9, and others to a compound's metabolism. tandfonline.commdpi.comuv.es This information is crucial for predicting potential drug-drug interactions. mdpi.com
Advanced Analytical Methodologies for Oleoyl Oxazolopyridine Research
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of oleoyl (B10858665) oxazolopyridine, particularly for the identification and quantification of its metabolites. ijpras.comthermofisher.com Techniques such as time-of-flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap mass spectrometry provide highly accurate mass measurements, often with a mass accuracy below 2 ppm. nih.govrsc.org This precision allows for the determination of the elemental composition of the parent compound and its metabolites, which is a critical first step in their identification. nih.gov
In a typical metabolomics workflow, biological samples are analyzed using liquid chromatography coupled to HRMS (LC-HRMS). nih.govmetabolomics.se The high-resolution capability enables the differentiation of oleoyl oxazolopyridine and its metabolites from other endogenous molecules with similar masses. rsc.org For metabolite identification, researchers employ data-dependent acquisition strategies where the instrument automatically selects precursor ions for fragmentation (MS/MS), providing structural information. thermofisher.com The fragmentation pattern of this compound would be compared to that of its potential metabolites to identify structural modifications such as hydroxylation, epoxidation, or cleavage of the oleoyl chain.
For quantification, HRMS can be operated in modes like parallel reaction monitoring (PRM) to simultaneously measure the levels of this compound and its metabolites with high selectivity and sensitivity. nih.gov This is crucial for understanding the compound's metabolic fate and pharmacokinetic profile.
Table 1: Key HRMS Techniques in this compound Research
| Technique | Application | Key Advantages |
|---|---|---|
| LC-Q-TOF MS/MS | Quantification and identification of metabolites. nih.gov | High mass accuracy and resolution, provides fragmentation data for structural confirmation. ijpras.com |
| Orbitrap HRMS | Untargeted and targeted metabolomics studies. thermofisher.comnih.gov | Extremely high resolution and mass accuracy, enhancing confidence in metabolite identification. thermofisher.com |
| All Ion Fragmentation (AIF) | Comprehensive metabolite screening. nih.govmetabolomics.se | Collects full scan and fragmentation data for all ions, allowing for retrospective data analysis. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel organic compounds, including this compound. jeolusa.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously determine the connectivity and spatial arrangement of atoms within the molecule. nih.govnih.gov
For this compound, ¹H NMR would provide information on the number and environment of proton atoms. Key signals would include those from the protons on the oxazolopyridine core, the vinyl protons of the oleoyl chain's double bond, and the numerous methylene (B1212753) and methyl protons of the fatty acid tail. ibs.re.kr For instance, the protons on the pyridine (B92270) ring of related oxazolopyridine derivatives show characteristic chemical shifts. vulcanchem.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum would show distinct signals for the carbonyl carbon of the keto group, the carbons of the oxazolopyridine ring, the sp² hybridized carbons of the double bond, and the aliphatic carbons of the oleoyl chain. buketov.edu.kz
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately confirming the complete structure of this compound. researchgate.net These techniques are crucial for verifying the correct isomer and confirming the attachment of the oleoyl chain to the oxazolopyridine scaffold.
Table 2: Expected NMR Signals for this compound
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Pyridine Ring Protons | δ 7.0 - 9.5 vulcanchem.com |
| ¹H | Vinyl Protons (-CH=CH-) | δ 5.0 - 6.0 |
| ¹H | Methylene Protons (-CH₂-) | δ 1.2 - 2.8 |
| ¹H | Terminal Methyl Proton (-CH₃) | δ 0.8 - 1.0 |
| ¹³C | Carbonyl Carbon (C=O) | δ 180 - 200 |
| ¹³C | Oxazolopyridine Ring Carbons | δ 110 - 160 buketov.edu.kz |
| ¹³C | Vinyl Carbons (-C=C-) | δ 120 - 140 |
| ¹³C | Aliphatic Carbons (-CH₂-, -CH₃) | δ 10 - 40 |
Chromatographic Separation Techniques (HPLC, LC-MS) in Research Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental to the research of this compound. resolvemass.canih.gov These methods are used for the purification, analysis, and quantification of the compound in various matrices. chromatographyonline.com
HPLC is a versatile technique for separating this compound from reaction mixtures during its synthesis or from biological samples. resolvemass.casielc.com Given the lipophilic nature of the oleoyl chain and the polar oxazolopyridine head group, reversed-phase HPLC is the most common approach. nih.govresearchgate.net In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. frontiersin.org this compound is retained on the column based on the hydrophobicity of its oleoyl tail, allowing for its separation from more polar impurities or metabolites. nih.gov
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This is the workhorse technique in bioanalytical studies of this compound. chromatographyonline.com An LC-MS method would be developed to quantify the concentration of this compound in plasma or tissue samples to determine its pharmacokinetic properties. nih.gov The mass spectrometer can be set to selectively monitor the mass-to-charge ratio of this compound, providing excellent sensitivity and specificity. nih.gov
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile (B52724) or Water/Methanol gradients nih.gov | Purification, quality control, analysis of purity. nih.govnih.gov |
| LC-MS/MS | C18, C8 | Water/Acetonitrile or Water/Methanol gradients with formic acid or ammonium (B1175870) acetate (B1210297) nih.gov | Quantification in biological matrices, metabolite profiling. nih.govchromatographyonline.com |
| Normal-Phase HPLC | Silica (B1680970), Diol | Heptane/Isopropanol gradients frontiersin.org | Separation of lipid classes, potential for isomer separation. nih.gov |
Development of Novel Bioanalytical Assays for Enzyme Activity and Inhibition
The primary biological target of this compound is the enzyme fatty acid amide hydrolase (FAAH). vulcanchem.comanjiechem.com Therefore, the development of robust bioanalytical assays to measure FAAH activity and its inhibition by this compound is crucial for its pharmacological characterization. amsbio.com These assays are essential for determining the potency (e.g., IC₅₀ or Kᵢ values) of the compound. nih.gov
Enzyme activity assays for FAAH typically involve incubating the enzyme with a substrate that, when hydrolyzed, produces a detectable signal. nih.gov This can be a chromogenic, fluorogenic, or radiolabeled substrate. For example, a fluorescence-based assay might use a substrate that becomes fluorescent upon cleavage by FAAH. nih.gov The rate of product formation is measured over time, and the presence of an inhibitor like this compound will decrease this rate.
To determine the inhibitory potency of this compound, a dose-response curve is generated by measuring FAAH activity at various concentrations of the inhibitor. The concentration of this compound that reduces enzyme activity by 50% is the IC₅₀ value, a key parameter for comparing the potency of different inhibitors. nottingham.ac.uk Research has shown that this compound is an exceptionally potent FAAH inhibitor, with Kᵢ values in the low nanomolar range. anjiechem.com
The development of these assays can be adapted for high-throughput screening (HTS) to discover new FAAH inhibitors or to characterize the structure-activity relationships of a series of compounds related to this compound. nih.govcore.ac.uk
Table 4: Common Bioanalytical Assays for FAAH Inhibition
| Assay Type | Principle | Signal Detected | Application |
|---|---|---|---|
| Fluorescence-Based Assay | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product. nih.gov | Increase in fluorescence intensity. | High-throughput screening, IC₅₀ determination. |
| Radiometric Assay | Enzymatic cleavage of a radiolabeled substrate, followed by separation of product from substrate. | Radioactivity of the product. | Highly sensitive, often used as a gold standard. |
| LC-MS Based Assay | Direct measurement of the consumption of the natural substrate (e.g., anandamide) or formation of the product. nih.gov | Mass spectrometric signal of substrate or product. | High specificity, measures activity with endogenous substrates. |
Future Directions and Emerging Research Avenues for Oleoyl Oxazolopyridine
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of oxazolopyridine-based compounds traditionally involves the cyclization of precursors, such as the reaction of 2-hydroxy-3-aminopyridine with appropriate reagents to form the fused oxazole (B20620) ring, followed by the attachment of the oleoyl (B10858665) side chain. vulcanchem.com While effective, future research is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic strategies.
Green Chemistry Principles in Oxazole Synthesis:
Green chemistry aims to minimize or eliminate the use and generation of hazardous substances. tmv.ac.in For the synthesis of oxazole derivatives, this involves several promising approaches:
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce the use of volatile organic solvents compared to conventional heating methods. ijpsonline.com
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to initiate or enhance chemical reactions, often leading to shorter reaction times and milder conditions. ijpsonline.com
Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids, deep-eutectic solvents, or even water is a key goal. tmv.ac.inijpsonline.com Supercritical fluids, such as supercritical CO2, represent another innovative class of solvents for sustainable chemical processes. tmv.ac.in
Catalysis: The development and use of efficient and recyclable catalysts, including biocatalysts, can significantly improve the sustainability of synthetic processes. ijpsonline.comresearchgate.net For instance, efficient methods using catalysts like ZrCl4 or palladium/copper have been reported for synthesizing benzoxazoles and related structures. ijpsonline.comresearchgate.net
The application of these green principles to the synthesis of oleoyl oxazolopyridine could lead to more cost-effective and ecologically responsible production, which is crucial for its broader availability as a research chemical. tmv.ac.in
Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazole Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
| Energy Source | Conventional heating (e.g., oil baths) | Microwaves, Ultrasound |
| Solvents | Often requires volatile organic solvents | Ionic liquids, deep-eutectic solvents, water, supercritical fluids |
| Catalysts | May use stoichiometric, non-recyclable reagents (e.g., PCl5, H2SO4) ijpsonline.com | Recyclable metal catalysts, biocatalysts ijpsonline.comresearchgate.net |
| Reaction Time | Can be lengthy | Often significantly shorter ijpsonline.com |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity ijpsonline.com |
| Environmental Impact | Higher generation of hazardous waste tmv.ac.in | Reduced waste and use of toxic substances tmv.ac.inwordpress.com |
Advancements in Computational Modeling for Optimized Derivatization
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology, allowing for the prediction and analysis of molecular interactions. longdom.org This approach reduces the reliance on time-consuming and costly experimental screening of countless compounds. longdom.org For this compound, computational methods are crucial for designing new derivatives with enhanced potency, selectivity, or altered physicochemical properties.
The process typically involves:
Molecular Docking: This technique simulates the binding of a ligand (e.g., an this compound derivative) to the active site of its target protein (FAAH). It helps predict the binding affinity and orientation, providing insights into the key interactions that drive inhibition.
Structure-Based Virtual Screening: Large databases of chemical compounds can be computationally screened to identify new molecules that are predicted to bind to a target like FAAH. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, offering a more dynamic picture of the interaction and the stability of the complex. nih.gov
Quantum Chemical Methods: These methods can provide highly accurate calculations of the electronic properties of molecules, helping to understand reaction mechanisms and the nature of chemical bonds involved in inhibitor binding. rsc.org
Research has already shown that specific structural features of this compound are critical for its high potency. The incorporation of a second nitrogen atom into the benzoxazole (B165842) structure to create the oxazolopyridine ring system results in a 50- to 200-fold increase in inhibitory potency against FAAH. vulcanchem.comnih.gov Furthermore, the cis double bond in the oleoyl chain plays a significant role in its activity. vulcanchem.com Computational modeling can build on these findings to systematically explore modifications to the oxazolopyridine core, the carbonyl group, and the lipid side chain to design next-generation inhibitors. longdom.org
Integration of Omics Technologies for Systems-Level Biological Understanding
"Omics" technologies enable the large-scale study of biological molecules, providing a holistic view of cellular and organismal processes. biobide.com Integrating genomics, transcriptomics, proteomics, and metabolomics can reveal the system-wide effects of inhibiting FAAH with this compound, moving beyond a single target to understand its broader biological impact. nih.govnih.gov
Proteomics: This involves the large-scale study of proteins. By treating cells or tissues with this compound, researchers can use proteomics to identify changes in the expression levels of numerous proteins, not just FAAH. This can uncover off-target effects or downstream consequences of FAAH inhibition. biobide.com
Metabolomics/Lipidomics: As FAAH is a key enzyme in lipid metabolism, its inhibition directly alters the levels of its substrates (e.g., anandamide (B1667382), oleamide) and potentially other related lipids. vulcanchem.comnih.gov Metabolomics and lipidomics, which measure hundreds to thousands of small molecules and lipids, can provide a comprehensive profile of these changes, helping to map the metabolic pathways affected by this compound. setac.org
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are active. Following treatment with this compound, transcriptomics can show how the inhibition of FAAH leads to changes in gene expression, providing clues about the cellular responses and signaling cascades that are initiated. biobide.com
By integrating data from these different omics platforms, a systems biology approach can be constructed. nih.gov This allows for the creation of comprehensive molecular profiles of the cellular state in response to FAAH inhibition, potentially identifying new biomarkers and uncovering previously unknown biological functions of the enzyme and its substrates. nih.gov
Development of this compound as a Research Tool for Biological Pathway Elucidation
Potent and selective inhibitors are invaluable tools for dissecting complex biological pathways. This compound, with its high affinity for FAAH, serves as an excellent chemical probe to investigate the physiological and pathophysiological roles of the endocannabinoid system and other fatty acid amide signaling pathways. nih.govpnas.org
By using this compound to acutely and reversibly inhibit FAAH, researchers can:
Clarify the Role of Endogenous Lipids: FAAH degrades several neuro- and immunomodulatory fatty acid amides. nih.gov Inhibiting this enzyme with this compound leads to an accumulation of these endogenous lipids, allowing scientists to study their specific functions in processes such as pain, inflammation, sleep, and neuronal communication without the confounding effects of administering external agonists. nih.govpnas.org
Validate FAAH as a Therapeutic Target: The ability to pharmacologically inhibit FAAH in preclinical models of disease is essential for validating it as a target for therapeutic intervention. This compound can be used in such studies to assess the potential benefits of FAAH inhibition in various disorders. nih.gov
Investigate Downstream Signaling: By observing the cellular and physiological consequences of elevated anandamide and oleamide (B13806) levels following FAAH inhibition, researchers can map the downstream signaling pathways that these lipids activate. vulcanchem.com
In one study, this compound was identified among several phytochemical compounds in an extract of Streblus asper leaves that was investigated for neuroprotective and longevity effects in cell and C. elegans models. nih.gov This highlights its potential presence in natural sources and its utility in studies aimed at understanding complex biological phenomena like aging and neuroprotection. The development of even more refined derivatives, guided by computational modeling, will further enhance the utility of this chemical scaffold as a precision tool for biological discovery.
Q & A
Q. How is Oleoyl Oxazolopyridine identified and characterized in natural extracts?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to detect its [M+H]+ ion at m/z 305.248 and compare with databases like METLIN. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on oxazolopyridine ring protons and oleoyl chain integration . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection at 210–280 nm, referencing retention time (Rt = 14.8 min) and peak area consistency .
Q. What synthetic strategies are employed for this compound?
- Methodological Answer : Synthesize via a multi-step organic reaction:
Oxazolopyridine core formation : Condense 2-aminopyridine derivatives with acyl chlorides under microwave-assisted conditions to enhance yield .
Oleoyl chain conjugation : Use Steglich esterification with oleic acid and oxazolopyridine intermediates, monitored by thin-layer chromatography (TLC) .
Purification : Apply column chromatography with hexane:ethyl acetate (8:2) gradients, followed by recrystallization in ethanol .
Q. What experimental models are suitable for studying this compound’s bioactivity?
- Methodological Answer : Use HT22 hippocampal neuronal cells for neuroprotection assays (e.g., glutamate-induced toxicity) with MTT-based viability measurements. Calculate IC50/IC90 values using nonlinear regression of dose-response curves, referencing blank and control OD values . For lipid signaling studies, employ Caenorhabditis elegans lifespan assays to evaluate oxidative stress modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Using synaptosomal membrane preparations for cannabinoid receptor binding studies, as in Devane et al. (1992), to ensure competitive ligand consistency .
- Validating enzyme inhibition (e.g., FAAH) with orthogonal methods like fluorescence polarization and radiometric assays .
- Reporting detailed solvent systems (e.g., DMSO concentration ≤0.1%) and temperature controls to minimize batch variability .
Q. What computational approaches predict this compound’s interactions with lipid signaling targets?
- Methodological Answer :
Molecular docking : Use X-ray crystallographic data of thrombin-oxazolopyridine complexes (PDB IDs: 1zgi, 1zgv) to model binding poses .
MD simulations : Apply GROMACS or AMBER to simulate oleoyl chain flexibility and membrane permeability over 100-ns trajectories .
QSAR modeling : Corrogate structural features (e.g., oxazolopyridine ring planarity) with inhibitory activity against FAAH or cannabinoid receptors .
Q. How can researchers optimize this compound’s stability in in vivo studies?
- Methodological Answer :
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life; characterize stability via dynamic light scattering (DLS) and HPLC .
- Metabolic profiling : Use LC-MS/MS to identify degradation products in liver microsomes, adjusting functional groups (e.g., methylating the oxazole ring) to block CYP450-mediated oxidation .
Guidelines for Reproducibility
- Experimental Documentation : Follow Beilstein Journal guidelines: report synthesis steps, spectral data (NMR, MS), and purity thresholds (≥95%) in supporting information .
- Data Sharing : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with ISA-Tab metadata for reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
